![molecular formula C11H8O4 B14446482 7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one CAS No. 78873-85-5](/img/structure/B14446482.png)
7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a unique dioxolo ring fused to a benzopyran structure, which contributes to its distinct chemical properties.
Métodos De Preparación
The synthesis of 7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one typically involves the following steps:
Starting Materials: The synthesis begins with benzo[d][1,3]dioxole and methyl-substituted benzopyran derivatives.
Cyclization Reaction: The key step involves a cyclization reaction where the dioxole ring is fused to the benzopyran core.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Análisis De Reacciones Químicas
7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents such as halogens or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Comparación Con Compuestos Similares
7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one can be compared with other similar compounds such as:
7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: This compound features a similar dioxolo ring but is fused to an indole structure.
6,7-Dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one: Another compound with a dioxolo ring fused to a chromen structure, known for its cytotoxic activities.
The uniqueness of 7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one lies in its specific structural arrangement and the resulting chemical and biological properties.
Propiedades
Número CAS |
78873-85-5 |
|---|---|
Fórmula molecular |
C11H8O4 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
7-methyl-[1,3]dioxolo[4,5-g]isochromen-5-one |
InChI |
InChI=1S/C11H8O4/c1-6-2-7-3-9-10(14-5-13-9)4-8(7)11(12)15-6/h2-4H,5H2,1H3 |
Clave InChI |
JYHGXTZETHCXFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC3=C(C=C2C(=O)O1)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



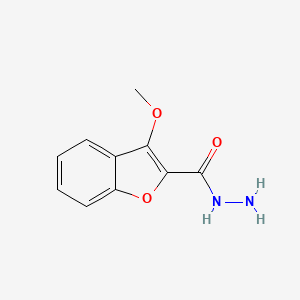

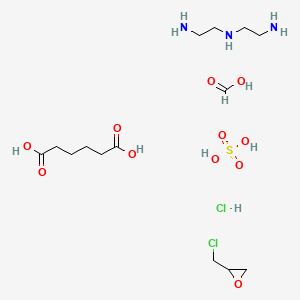

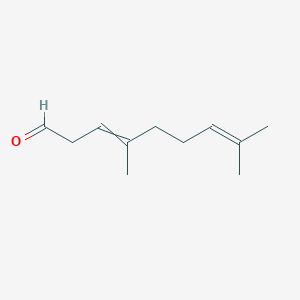
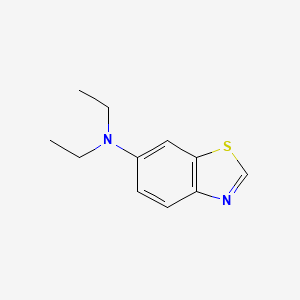
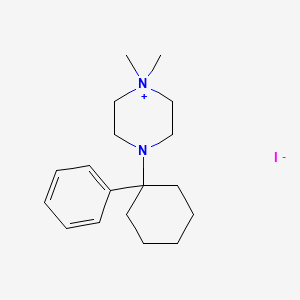
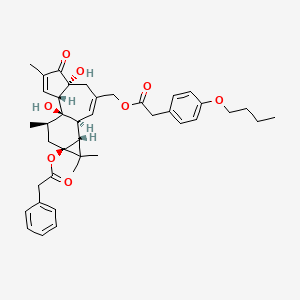
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)


![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
